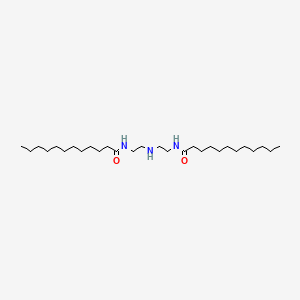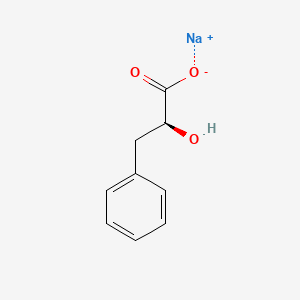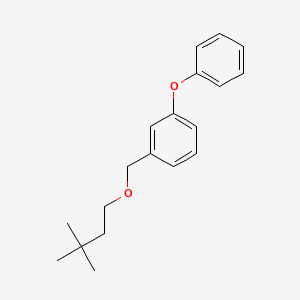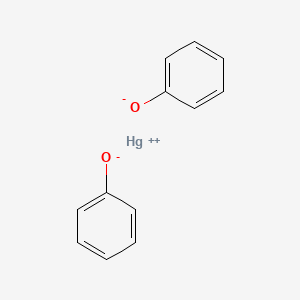
Phenol, mercury(2+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenol, mercury(2+) salt can be synthesized through the reaction of phenol with mercuric chloride (HgCl2). The reaction typically occurs in an aqueous medium, where phenol acts as a ligand, coordinating with the mercury ion to form the salt. The general reaction is as follows:
C6H5OH+HgCl2→(C6H5O)2Hg+2HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves controlling the temperature, pH, and concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions: Phenol, mercury(2+) salt undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to quinones using oxidizing agents like sodium dichromate (Na2Cr2O7).
Reduction: The mercury ion can be reduced to elemental mercury using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in aqueous or alcoholic medium.
Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Quinones.
Reduction: Elemental mercury and phenol.
Substitution: Nitro-phenol or halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, mercury(2+) salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential antimicrobial properties and its role in developing mercury-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a preservative in certain industrial processes.
Mecanismo De Acción
The mechanism of action of phenol, mercury(2+) salt involves the interaction of the mercury ion with biological molecules. Mercury can bind to thiol groups in proteins, leading to the inhibition of enzyme activities. This interaction disrupts cellular processes and can result in antimicrobial effects. The phenol moiety can also participate in redox reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Phenol, mercury(2+) salt can be compared with other mercury-containing compounds and phenol derivatives:
Mercuric chloride (HgCl2): Similar in terms of mercury content but lacks the phenol moiety.
Phenylmercuric acetate (C8H8HgO2): Contains both phenol and mercury but in a different structural arrangement.
Phenol (C6H5OH): Lacks mercury but shares similar chemical properties due to the phenol group.
Uniqueness: this compound is unique due to the combination of phenol and mercury, which imparts distinct chemical and biological properties. This combination allows for diverse applications and reactivity compared to other similar compounds.
Propiedades
Número CAS |
588-66-9 |
|---|---|
Fórmula molecular |
C12H10HgO2 |
Peso molecular |
386.80 g/mol |
Nombre IUPAC |
mercury(2+);diphenoxide |
InChI |
InChI=1S/2C6H6O.Hg/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2 |
Clave InChI |
RNYSWFZGBHOVOU-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



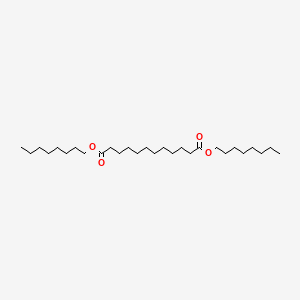

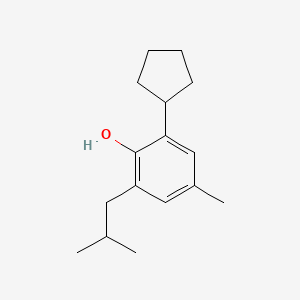
![3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B12645400.png)

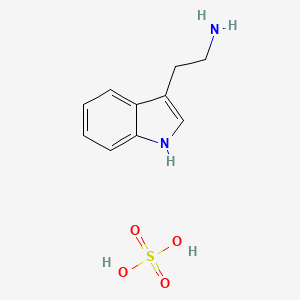
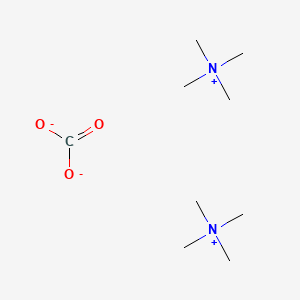
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
